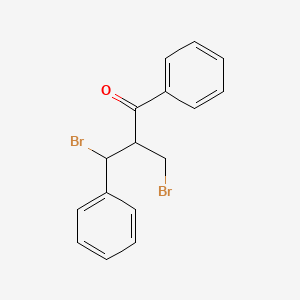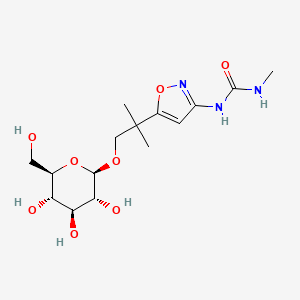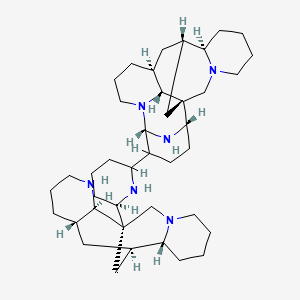
Panamine, 21-ormosanin-20-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ormosinine , is a synthetic compound with the chemical formula C40H66N6 . It belongs to the class of 21-ormosanin-20-yl derivatives. Unlike naturally occurring metabolites, ormosinine is not found endogenously in the human body; it is only detected in individuals exposed to this compound or its derivatives .
Méthodes De Préparation
The synthetic routes for ormosinine involve several steps. While I don’t have specific details on the exact procedures, it is typically synthesized through chemical reactions. Industrial production methods may vary, but researchers often employ strategies such as cyclization, glycosylation, and other synthetic transformations.
Analyse Des Réactions Chimiques
Ormosinine can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substituents can be introduced at different positions. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents). The major products formed depend on the specific reaction conditions.
Applications De Recherche Scientifique
Ormosinine has garnered interest in several scientific fields:
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic applications.
Biology: Investigations explore its interactions with biological molecules.
Medicine: Although not widely used clinically, ormosinine’s potential therapeutic properties are under scrutiny.
Industry: Its synthetic versatility may find applications in drug development or materials science.
Mécanisme D'action
The precise mechanism by which ormosinine exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes. further studies are needed to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
While ormosinine is unique in its structure, it shares similarities with other alkaloids and natural products. Some related compounds include:
Ormosanine: A close analog with a similar core structure.
Panamine Derivatives: Explore derivatives of panamine, which may exhibit distinct properties.
Propriétés
Numéro CAS |
14350-67-5 |
|---|---|
Formule moléculaire |
C40H66N6 |
Poids moléculaire |
631.0 g/mol |
Nom IUPAC |
(1R,2S,6S,11S,13S,14R,21R)-5-[(6R)-6-[(1R,2R,7S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-1-yl]piperidin-2-yl]-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane |
InChI |
InChI=1S/C40H66N6/c1-3-17-44-24-39(22-28(32(44)11-1)20-26-8-6-16-41-36(26)39)34-13-5-10-31(42-34)30-14-15-35-40-23-29(33-12-2-4-18-45(33)25-40)21-27-9-7-19-46(37(27)40)38(30)43-35/h26-38,41-43H,1-25H2/t26-,27-,28+,29-,30?,31?,32+,33+,34+,35-,36+,37+,38-,39+,40+/m0/s1 |
Clé InChI |
AALLVKSRUNOPFP-JGPWTZGGSA-N |
SMILES isomérique |
C1CCN2C[C@]3(C[C@H]([C@H]2C1)C[C@H]4[C@H]3NCCC4)[C@H]5CCCC(N5)C6CC[C@H]7[C@]89C[C@H](C[C@H]1[C@H]8N([C@@H]6N7)CCC1)[C@H]1CCCCN1C9 |
SMILES canonique |
C1CCN2CC3(CC(C2C1)CC4C3NCCC4)C5CCCC(N5)C6CCC7C89CC(CC1C8N(C6N7)CCC1)C1CCCCN1C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


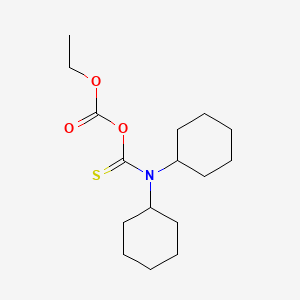
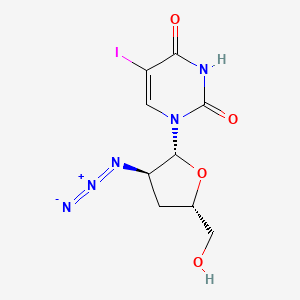

![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)
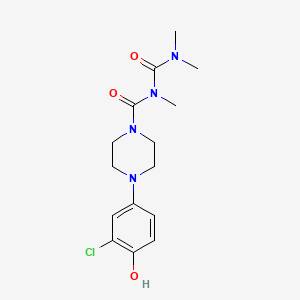
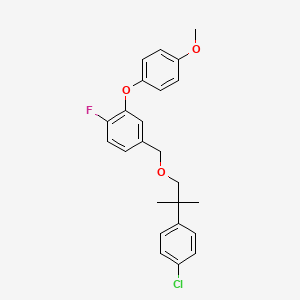



![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)
